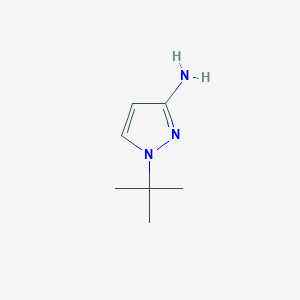
三氟甲磺酰亚银
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver triflimide is a silver-based salt widely used as a catalyst in organic synthesis. It is known for its role in the regioselective alkylation of indole derivatives via conjugated addition type reactions with alpha, beta-enones . This compound is also utilized as a p-type dopant for efficient and stable solid-state dye-sensitized and perovskite solar cells .
科学研究应用
Silver triflimide has a wide range of scientific research applications, including:
Biology: It is used in the development of new biological assays and as a reagent in biochemical research.
Medicine: It is being explored for its potential use in drug development and as a component in diagnostic assays.
作用机制
Target of Action
Silver triflimide, also known as Silver bis(trifluoromethanesulfonyl)imide, is a silver-based salt that is widely used as a catalyst in organic synthesis . Its primary targets are organic compounds, particularly indole derivatives .
Mode of Action
Silver triflimide interacts with its targets through a process known as conjugated addition type reactions with α, β-enones . This interaction results in the C3 regioselective alkylation of indole derivatives .
Biochemical Pathways
The compound affects the biochemical pathways involved in the alkylation of indole derivatives . The downstream effects of this interaction include the production of new organic compounds, which can be used as building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis .
Result of Action
The result of Silver triflimide’s action is the efficient production of new organic compounds. For example, it is used in the synthesis of new fluorinated symmetric and asymmetric imidazolium salts, as well as their complexes with various metals . It also plays a role in the diastereoselective synthesis of benzo[5,6]oxepino[2,3-c]pyrroles .
Action Environment
The action, efficacy, and stability of Silver triflimide can be influenced by various environmental factors. For instance, the presence of oxidizing agents can affect the addition reactions of triflamide . Furthermore, the compound’s performance as a catalyst can be affected by factors such as temperature and the presence of other substances in the reaction mixture.
生化分析
Biochemical Properties
Silver bis(trifluoromethanesulfonyl)imide plays a crucial role in biochemical reactions, particularly as a catalyst. It is involved in the C3 regioselective alkylation of indole derivatives via conjugated addition type reactions with α, β-enones . This compound interacts with various enzymes and proteins, facilitating reactions that would otherwise be less efficient. The nature of these interactions often involves the formation of transient complexes that lower the activation energy of the reactions.
Cellular Effects
The effects of Silver bis(trifluoromethanesulfonyl)imide on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a catalyst can lead to the activation or inhibition of specific signaling pathways, thereby altering gene expression patterns. Additionally, Silver bis(trifluoromethanesulfonyl)imide can impact cellular metabolism by modifying the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, Silver bis(trifluoromethanesulfonyl)imide exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with enzymes and other proteins is key to its function. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Silver bis(trifluoromethanesulfonyl)imide can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity. Long-term studies have shown that prolonged exposure to Silver bis(trifluoromethanesulfonyl)imide can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Silver bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on biological systems .
Metabolic Pathways
Silver bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity is central to its impact on metabolism, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, Silver bis(trifluoromethanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport mechanisms ensure that Silver bis(trifluoromethanesulfonyl)imide reaches its target sites, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of Silver bis(trifluoromethanesulfonyl)imide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can perform its catalytic functions. The activity and function of Silver bis(trifluoromethanesulfonyl)imide are closely linked to its localization within the cell, affecting processes such as signal transduction and metabolic regulation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silver bis(trifluoromethanesulfonyl)imide typically involves the reaction of silver nitrate with bis(trifluoromethanesulfonyl)imide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for silver bis(trifluoromethanesulfonyl)imide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
Silver triflimide undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in certain organic reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It participates in substitution reactions, particularly in the alkylation of indole derivatives.
Common Reagents and Conditions
Common reagents used in reactions with silver bis(trifluoromethanesulfonyl)imide include alpha, beta-enones, and indole derivatives. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving silver bis(trifluoromethanesulfonyl)imide include regioselectively alkylated indole derivatives and other substituted organic compounds .
相似化合物的比较
Similar Compounds
- Silver bis(trifluoromethylsulfonyl)amide
- Silver triflimide
- Silver bis(trifluoromethylsulfonyl)azanide
Uniqueness
Silver triflimide is unique due to its high stability and efficiency as a catalyst in organic synthesis. It is also less toxic and more stable than other similar compounds, making it a preferred choice in various applications .
属性
CAS 编号 |
189114-61-2 |
|---|---|
分子式 |
C4H3AgF6N2O4S2 |
分子量 |
429.1 g/mol |
IUPAC 名称 |
silver;acetonitrile;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C2F6NO4S2.C2H3N.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;1-2-3;/h;1H3;/q-1;;+1 |
InChI 键 |
QSNOZAAEVQTVFV-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+] |
规范 SMILES |
CC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+] |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Silver Bis(trifluoromethanesulfonyl)imide in enhancing the efficiency of solid-state quantum dot-sensitized solar cells (ss-QDSCs)?
A1: Silver Bis(trifluoromethanesulfonyl)imide acts as an effective p-type dopant for Spiro-OMeTAD, a commonly used hole transport material in ss-QDSCs []. Doping with Silver Bis(trifluoromethanesulfonyl)imide increases the conductivity of Spiro-OMeTAD, which in turn improves the performance of the solar cells by enhancing hole mobility and reducing charge recombination.
Q2: How does Silver Bis(trifluoromethanesulfonyl)imide influence the selectivity of membranes designed for propane/propylene separation?
A2: Research indicates that Silver Bis(trifluoromethanesulfonyl)imide, when incorporated into thermoplastic polyurethane (TPU) membranes, exhibits superior selectivity for propane/propylene separation compared to other silver salts []. The presence of ionic liquids (ILs) alongside Silver Bis(trifluoromethanesulfonyl)imide in the membrane further enhances selectivity. This enhancement is attributed to the ILs facilitating improved coordination between the olefin (propylene) and silver ions within the dense composite polymer matrix [].
Q3: Are there any known structural characteristics of Silver Bis(trifluoromethanesulfonyl)imide revealed through its interaction with other compounds?
A3: In a study focusing on gold complexes, Silver Bis(trifluoromethanesulfonyl)imide was observed to form a complex with a trinuclear gold cation, []. The silver ions in Silver Bis(trifluoromethanesulfonyl)imide units exhibited weak interactions with either the chlorine ligands or the edge of a mesityl π-system within the gold complex []. This provides insight into the coordination behavior of Silver Bis(trifluoromethanesulfonyl)imide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


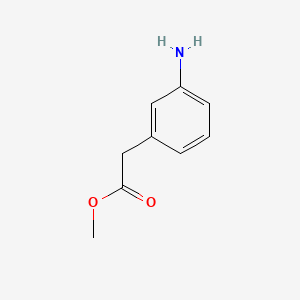

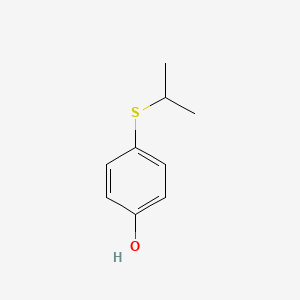
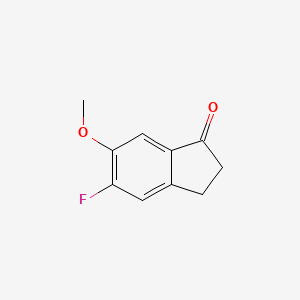
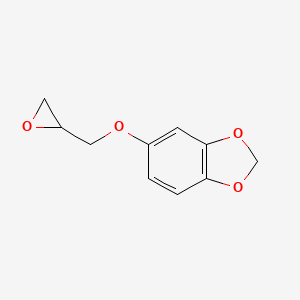
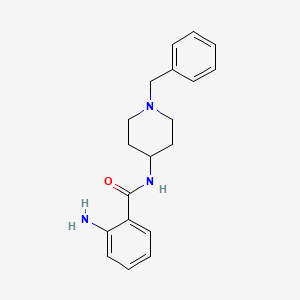
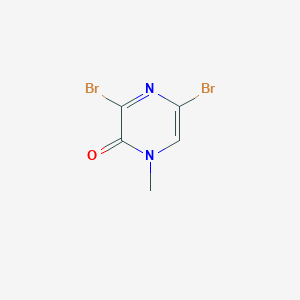
![4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid](/img/structure/B1317120.png)

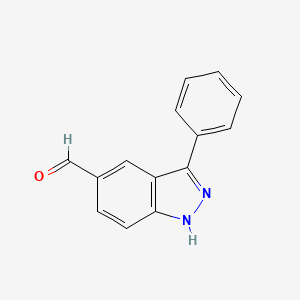
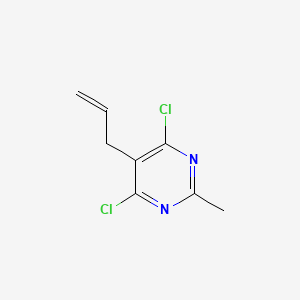
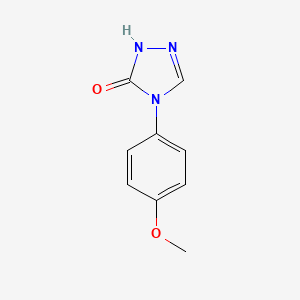
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)
